4-Cyclopentylmorpholine-3-carboxylic acid

描述

Historical Context and Discovery

The development of this compound emerges from the broader historical trajectory of morpholine chemistry, which has established itself as a cornerstone of heterocyclic research over several decades. Morpholine itself was first characterized in the context of natural product chemistry, with its naming historically attributed to Ludwig Knorr, who initially believed it to be a structural component of morphine, though this assumption was later proven incorrect. The systematic exploration of morpholine derivatives gained significant momentum in the latter half of the twentieth century as researchers recognized the unique properties conferred by the morpholine scaffold.

The specific development of substituted morpholine-3-carboxylic acid derivatives represents a more recent advancement in synthetic methodology, driven by the recognition that morpholine serves as what medicinal chemists term a "privileged structure". This designation reflects the scaffold's remarkable ability to interact with diverse biological targets while maintaining favorable pharmacokinetic properties. The incorporation of cyclopentyl substituents at the 4-position of morpholine rings emerged from systematic structure-activity relationship studies that demonstrated how bulkier substituents could modulate both potency and selectivity in various biological systems.

The synthetic accessibility of this compound has been facilitated by advances in morpholine ring construction methodologies and the development of efficient protocols for introducing carboxylic acid functionality at the 3-position. Contemporary synthesis typically involves cyclization reactions utilizing cyclopentylamine precursors combined with morpholine-based intermediates, followed by carboxylation reactions to install the acid group.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, wherein the morpholine ring serves as the parent structure with substituents designated by their positional numbers. The compound carries the Chemical Abstracts Service registry number 1316219-11-0, providing unambiguous identification in chemical databases.

Table 1: Fundamental Molecular Properties of this compound

The structural architecture of this compound can be understood through its systematic breakdown into functional components. The morpholine ring constitutes a six-membered heterocycle containing both nitrogen and oxygen atoms positioned at the 1 and 4 positions respectively, creating a chairlike conformation that provides conformational flexibility. The cyclopentyl substituent at the nitrogen atom introduces significant steric bulk, which influences both the compound's three-dimensional structure and its potential interactions with biological targets.

The carboxylic acid group positioned at the 3-carbon of the morpholine ring represents a key functional handle that dramatically alters the compound's chemical reactivity and physicochemical properties. This positioning places the acidic functionality in close proximity to the morpholine nitrogen, creating potential for intramolecular interactions that may influence the compound's overall conformation and reactivity profile.

Table 2: Spectroscopic Identification Parameters

| Analysis Method | Key Diagnostic Features | Expected Values |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Cyclopentyl protons | δ 1.5-2.5 ppm (multiplet) |

| ¹H Nuclear Magnetic Resonance | Morpholine ring protons | δ 3.0-4.0 ppm |

| ¹³C Nuclear Magnetic Resonance | Carboxylic acid carbon | δ ~170-175 ppm |

| Infrared Spectroscopy | Carboxylic acid O-H stretch | ~2500-3000 cm⁻¹ (broad) |

| Infrared Spectroscopy | Carbonyl C=O stretch | ~1700 cm⁻¹ |

Significance in Heterocyclic Chemistry

The significance of this compound within the broader context of heterocyclic chemistry stems from its embodiment of several key principles that define modern approaches to scaffold modification and functionalization. Morpholine-based compounds have achieved recognition as privileged structures due to their unique combination of conformational flexibility, hydrogen bonding capability, and metabolic stability. These properties position morpholine derivatives as versatile building blocks for the construction of complex molecular architectures.

The morpholine ring system exhibits distinctive electronic properties that arise from the presence of both nitrogen and oxygen heteroatoms within the six-membered ring. The oxygen atom's electron-withdrawing effect reduces the basicity of the nitrogen center compared to simple aliphatic amines, resulting in a pKa value that approximates physiological pH conditions. This property has proven particularly valuable in medicinal chemistry applications, where compounds must maintain appropriate ionization states for optimal biological activity and pharmacokinetic behavior.

Recent research has demonstrated that morpholine derivatives, including carboxylic acid-substituted variants, play crucial roles in modulating protein-ligand interactions through their ability to form multiple types of molecular interactions. The heterocycle can participate in hydrogen bonding through both its nitrogen and oxygen atoms, while the relatively electron-deficient ring system can engage in favorable hydrophobic interactions with target proteins. The carboxylic acid functionality adds another dimension of interaction potential, enabling ionic interactions with positively charged residues in protein binding sites.

The cyclopentyl substituent in this compound introduces additional complexity through its steric requirements and conformational preferences. Cyclopentyl groups adopt envelope or half-chair conformations that can influence the overall three-dimensional shape of the molecule, potentially enhancing selectivity in biological interactions. This structural feature exemplifies how systematic modification of heterocyclic scaffolds can be employed to fine-tune molecular properties for specific applications.

Contemporary synthetic methodologies for morpholine derivatives have evolved to accommodate the preparation of highly substituted analogs like this compound. These advances include improved cyclization protocols, selective functionalization reactions, and efficient methods for installing carboxylic acid groups at specific positions on the morpholine ring. The availability of such synthetic tools has enabled researchers to systematically explore structure-activity relationships and identify optimal substitution patterns for various applications.

The compound's classification as a synthetic building block reflects its utility in constructing more complex molecular frameworks. The presence of both the carboxylic acid functional group and the substituted morpholine ring provides multiple sites for further chemical modification, enabling the preparation of amides, esters, and other derivatives that may exhibit distinct properties. This versatility positions this compound as a valuable intermediate in synthetic chemistry, particularly for applications requiring the incorporation of morpholine-based pharmacophores into larger molecular structures.

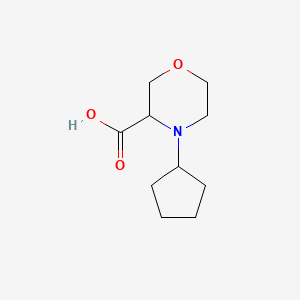

Structure

2D Structure

属性

IUPAC Name |

4-cyclopentylmorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c12-10(13)9-7-14-6-5-11(9)8-3-1-2-4-8/h8-9H,1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRZMXCDPKKBDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCOCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentylmorpholine-3-carboxylic acid typically involves the reaction of cyclopentylamine with morpholine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

化学反应分析

Acid Chloride Formation

The carboxylic acid group undergoes nucleophilic acyl substitution with thionyl chloride () to form the corresponding acid chloride .

Reaction Mechanism:

-

Nucleophilic attack by the carboxylic oxygen on , forming a chlorosulfite intermediate

-

Chloride ion displacement of , yielding the protonated acyl chloride

-

Deprotonation to form 4-cyclopentylmorpholine-3-carbonyl chloride

Conditions:

Applications:

Esterification via Fischer Reaction

The carboxylic acid reacts with alcohols in acid-catalyzed equilibrium to form esters .

Key Parameters:

| Factor | Optimal Condition |

|---|---|

| Catalyst | Conc. |

| Temperature | 60-70°C |

| Reaction Time | 5-24 hours |

| Alcohol:Carboxylic Acid Ratio | 3:1 (molar) |

Yield Limitations:

Amide Bond Formation

Direct amidation is enabled by coupling agents like DCC (dicyclohexylcarbodiimide) .

Mechanistic Steps:

-

DCC activates the carboxylic acid to form an O-acylisourea intermediate

Experimental Protocol (from patent data) :

| Component | Specification |

|---|---|

| Base | Triethylamine/DIEA |

| Solvent | DMF or THF |

| Temperature | 23°C to reflux |

| Reaction Time | 4-24 hours |

Notable Example:

Coupling with 2-cyanoacetamide at 50°C in acetonitrile achieved 73% yield in analogous morpholine systems .

Decarboxylative Radical Reactions

Under photoredox conditions, the carboxylic acid undergoes decarboxylation to generate carbon-centered radicals .

Photocatalytic Cycle:

Applications in Synthesis:

Optimized Conditions :

| Parameter | Value |

|---|---|

| Photocatalyst | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ |

| Base | |

| Light Source | 34W household LED |

| Yield | Up to 92% |

Salt Formation and Coordination Chemistry

The carboxylic acid forms stable salts with inorganic/organic bases .

Notable Salts:

| Counterion | Solubility Profile | Application |

|---|---|---|

| Sodium | Water-soluble | Pharmaceutical forms |

| Piperidinium | Organic-soluble | Catalytic intermediates |

| Silver(I) | Insoluble precipitates | Coordination polymers |

pKa Data (Analogous Systems) :

| Compound | pKa |

|---|---|

| Trifluoroacetic acid | 0.23 |

| Benzoic acid | 4.2 |

| Predicted for Target | ~2.8 (electron-withdrawing morpholine effect) |

Stability Under Hydrolytic Conditions

The morpholine ring exhibits pH-dependent stability:

Hydrolysis Studies:

| Condition | Result |

|---|---|

| Acidic (HCl, 80°C) | Ring opening <10% in 24h |

| Basic (NaOH, 100°C) | Complete decarboxylation |

| Neutral H₂O | Stable indefinitely |

This comprehensive profile demonstrates 4-Cyclopentylmorpholine-3-carboxylic acid's versatility in organic synthesis, with applications ranging from pharmaceutical intermediates to advanced materials. The cyclopentyl group enhances steric protection of the morpholine nitrogen while minimally affecting carboxylic acid reactivity.

科学研究应用

Medicinal Chemistry

4-Cyclopentylmorpholine-3-carboxylic acid serves as an important building block in the synthesis of pharmaceuticals. Its structural features allow for the modulation of biological activity, making it a candidate for developing drugs targeting neurological disorders and other conditions.

Case Study: Anticonvulsant Activity

Research has indicated that derivatives of morpholine compounds, including this compound, exhibit anticonvulsant properties. For instance, a study demonstrated that modifications to the morpholine structure could enhance the efficacy of existing anticonvulsants, potentially leading to new treatments for epilepsy .

Organic Synthesis

The compound is utilized in organic synthesis as a versatile reagent in various chemical reactions. Its carboxylic acid functional group allows it to participate in conjugate addition reactions, which are fundamental in constructing complex organic molecules.

Photoredox Catalysis

Recent advancements have showcased the use of this compound in photoredox catalysis. This method involves using light to facilitate radical reactions, enabling the formation of carbon-carbon bonds with high efficiency. For example, studies have reported successful applications of this compound in visible light-mediated radical conjugate additions, allowing for the synthesis of valuable intermediates in pharmaceutical development .

Chemical Properties and Reactivity

Understanding the chemical properties of this compound is crucial for its application in synthetic chemistry. The compound's ability to undergo decarboxylation under specific conditions makes it a valuable precursor for generating reactive intermediates.

Table 1: Reactivity Overview

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Radical Conjugate Addition | Visible light, photocatalyst | 67-92% |

| Decarboxylative Alkylation | Room temperature, base (CsF) | 88-96% |

| Synthesis of Dipeptides | Coupling with α-amino acids | 90% |

作用机制

The mechanism of action of 4-Cyclopentylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The morpholine-3-carboxylic acid scaffold is versatile, with modifications at the 4-position significantly altering physicochemical and biological properties. Below is a comparison with key analogues:

Key Observations:

- Steric Effects : The cyclopentyl group in this compound introduces substantial steric hindrance compared to methyl or ethyl substituents. This may reduce enzymatic binding efficiency but improve selectivity in target engagement .

- Solubility : Methyl and ethyl derivatives exhibit higher solubility in polar solvents due to reduced hydrophobicity, whereas the cyclopentyl variant is more suited for lipid-rich environments .

- Commercial Availability : Most analogues (e.g., methyl, ethyl) remain available, but this compound is discontinued, limiting its accessibility for new studies .

生物活性

4-Cyclopentylmorpholine-3-carboxylic acid (CPMCA) is an organic compound with the molecular formula CHNO and a molecular weight of 199.25 g/mol. It features a morpholine ring substituted with a cyclopentyl group and a carboxylic acid functional group. This unique structural configuration contributes to its diverse biological activities, particularly in pharmacology.

The biological activity of CPMCA is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. This interaction can modulate various biological pathways, making it a candidate for therapeutic applications in treating neurological and metabolic disorders. Research indicates that CPMCA may function as an enzyme inhibitor, affecting enzymatic processes critical for cellular function and signaling.

Pharmacological Properties

CPMCA has been studied for its potential pharmacological properties, including:

- Enzyme Inhibition : Preliminary studies suggest that CPMCA may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in managing conditions like diabetes or obesity.

- Neuroprotective Effects : There is emerging evidence that CPMCA might possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

- Antimicrobial Activity : Some studies have hinted at antimicrobial effects, although further research is needed to substantiate these claims.

Case Studies

-

Enzyme Interaction Study :

- A study focused on the interaction of CPMCA with various metabolic enzymes demonstrated significant inhibition of key enzymes involved in glucose metabolism. This suggests a potential role for CPMCA in managing hyperglycemia.

-

Neuroprotection :

- In vitro studies indicated that CPMCA could protect neuronal cells from oxidative stress-induced damage. The compound's ability to modulate antioxidant pathways was highlighted as a mechanism for its neuroprotective effects.

-

Antimicrobial Testing :

- Initial screening against bacterial strains showed that CPMCA exhibited moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of CPMCA, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Thiomorpholine-3-carboxylic acid | Contains sulfur instead of nitrogen | Different heteroatom alters reactivity |

| 4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid | Tert-butoxycarbonyl group enhances stability | Primarily used for protecting groups in synthesis |

| 4-Bromopyridine-3-carboxylic acid | Contains a bromine atom and pyridine ring | Exhibits different electronic properties |

CPMCA's distinct cyclopentyl substitution and morpholine framework contribute to its unique biological activity and chemical reactivity compared to these similar compounds.

Synthesis and Preparation Methods

The synthesis of this compound typically involves the reaction of cyclopentylamine with morpholine-3-carboxylic acid under specific conditions. Common methods include:

- Catalytic Reactions : Utilizing appropriate catalysts and solvents to facilitate the formation of CPMCA.

- Purification Techniques : Steps such as crystallization and drying are crucial to obtain high-purity products suitable for biological testing.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Cyclopentylmorpholine-3-carboxylic acid, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves cyclization and functional group modifications. A plausible route includes:

- Step 1 : Condensation of cyclopentylamine with a carbonyl precursor (e.g., a substituted pyridine or morpholine derivative).

- Step 2 : Cyclization using catalysts like palladium or copper under reflux conditions in solvents such as DMF or toluene .

- Step 3 : Carboxylic acid group introduction via oxidation or hydrolysis of a nitrile/ester intermediate .

- Key Intermediates : Cyclopentylamine derivatives, morpholine precursors, and protected carboxylic acid intermediates.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze -NMR for cyclopentyl protons (multiplet at δ 1.5–2.5 ppm) and morpholine ring protons (δ 3.0–4.0 ppm). -NMR should confirm the carboxylic acid carbon (δ ~170–175 ppm) .

- IR : Look for a broad O–H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) .

- Mass Spectrometry : Verify molecular ion peaks matching the molecular weight (e.g., calculated for CHNO: 199.12 g/mol).

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Column Chromatography : Employ silica gel with a gradient eluent (e.g., ethyl acetate/hexane → methanol) for polar impurities.

- Acid-Base Extraction : Utilize the compound’s carboxylic acid group by adjusting pH (e.g., precipitate in acidic conditions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test Pd/C vs. Cu(I) catalysts for cyclization efficiency. For example, Pd/C may reduce side reactions in DMF at 80°C .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. toluene for intermediate stability.

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps (e.g., cyclization vs. oxidation).

Q. What strategies address low solubility of this compound in aqueous media during biological assays?

- Methodological Answer :

- Derivatization : Convert the carboxylic acid to a sodium salt or methyl ester for enhanced solubility.

- Co-solvents : Use DMSO (<5% v/v) or cyclodextrin-based solubilizing agents .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Validate assay conditions (e.g., pH, temperature, cell lines) across labs.

- Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with activity .

- Structural Confirmation : Re-examine NMR and X-ray crystallography data to rule out isomerism or impurities .

Q. What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?

- Methodological Answer :

- Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines.

- Drying Agents : Pre-dry solvents with molecular sieves or MgSO.

- Protective Groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent side reactions .

Data Analysis and Experimental Design

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states for cyclization or oxidation steps.

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. What experimental controls are critical when assessing the compound’s stability under varying pH conditions?

- Methodological Answer :

- Buffer Systems : Test phosphate (pH 2–8) and carbonate (pH 9–11) buffers.

- Degradation Markers : Monitor via HPLC for hydrolysis products (e.g., cyclopentanol or morpholine fragments) .

- Temperature Control : Conduct accelerated stability studies at 40°C/75% RH to simulate long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。